Gefitinib hydrochloride

Beschreibung

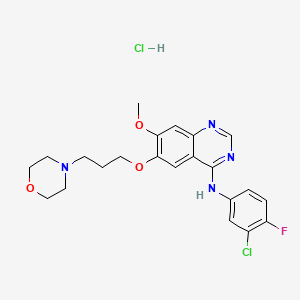

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24ClFN4O3.ClH/c1-29-20-13-19-16(12-21(20)31-8-2-5-28-6-9-30-10-7-28)22(26-14-25-19)27-15-3-4-18(24)17(23)11-15;/h3-4,11-14H,2,5-10H2,1H3,(H,25,26,27);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUINXWLATMJDQF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)F)Cl)OCCCN4CCOCC4.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25Cl2FN4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10597850 |

Source

|

| Record name | N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-[3-(morpholin-4-yl)propoxy]quinazolin-4-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10597850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

483.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

184475-56-7, 184475-55-6 |

Source

|

| Record name | 4-Quinazolinamine, N-(3-chloro-4-fluorophenyl)-7-methoxy-6-[3-(4-morpholinyl)propoxy]-, hydrochloride (1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=184475-56-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Gefitinib hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0184475556 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-[3-(morpholin-4-yl)propoxy]quinazolin-4-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10597850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Deep Dive into the Mechanism of Gefitinib Hydrochloride in EGFR-Mutated Cells

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanism of Gefitinib (B1684475) hydrochloride, a first-generation Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitor (TKI), in cancer cells harboring activating EGFR mutations. This document will delve into the specifics of its binding, the downstream signaling pathways it modulates, and the quantitative measures of its efficacy. Furthermore, it will detail common experimental protocols for studying its effects and outline key mechanisms of resistance.

Introduction: The EGFR Signaling Axis and a Targeted Approach

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1] Upon binding to ligands such as epidermal growth factor (EGF), EGFR undergoes dimerization and autophosphorylation of its intracellular tyrosine kinase domain.[2] This activation triggers a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, which are critical for normal cellular function.[3][4]

In several cancers, particularly non-small cell lung cancer (NSCLC), mutations within the EGFR gene lead to constitutive activation of the receptor, driving uncontrolled cell growth and survival.[1][5] Gefitinib (marketed as Iressa) was one of the first drugs designed to selectively target this aberrant signaling.[6] It is particularly effective in patients with specific activating mutations in the EGFR kinase domain, most commonly deletions in exon 19 and the L858R point mutation in exon 21.[1]

The Core Mechanism: Competitive ATP Inhibition

Gefitinib functions as a reversible, ATP-competitive inhibitor of the EGFR tyrosine kinase.[6][7] It selectively binds to the ATP-binding pocket within the intracellular kinase domain of EGFR.[1][8] This binding action physically obstructs the binding of adenosine (B11128) triphosphate (ATP), the phosphate (B84403) donor for the autophosphorylation process.[7] By preventing ATP from accessing the active site, Gefitinib effectively blocks the initiation of the downstream signaling cascade.[1][9] The increased sensitivity of EGFR-mutated tumors to Gefitinib is attributed to a conformational change in the ATP-binding pocket induced by these mutations, which enhances the drug's binding affinity.[7] In fact, Gefitinib binds approximately 20 times more tightly to the L858R mutant form of EGFR than to the wild-type enzyme.[8]

The inhibition of EGFR autophosphorylation by Gefitinib leads to the suppression of key downstream signaling pathways that are critical for tumor cell survival and proliferation.[10] The primary pathways affected are:

-

The PI3K/Akt Pathway: This pathway is a central regulator of cell survival, proliferation, and growth. By inhibiting EGFR, Gefitinib prevents the activation of PI3K and the subsequent phosphorylation of Akt, leading to the induction of apoptosis (programmed cell death).[9][10]

-

The RAS/RAF/MEK/ERK Pathway: Also known as the MAPK pathway, this cascade is heavily involved in cell proliferation, differentiation, and survival.[3] Gefitinib's blockade of EGFR signaling prevents the activation of this pathway, contributing to cell cycle arrest.[9][10]

-

The JAK/STAT Pathway: This pathway is also implicated in cell proliferation and survival, and its activation can be initiated by EGFR.[1] Gefitinib's inhibitory action on EGFR also dampens the signaling through this pathway.

The culmination of inhibiting these pathways is a significant reduction in tumor cell proliferation, survival, and potentially angiogenesis, leading to tumor regression in patients with susceptible EGFR mutations.[11]

Quantitative Efficacy of Gefitinib

The sensitivity of cancer cell lines to Gefitinib is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit a biological process by 50%. Cell lines with activating EGFR mutations exhibit significantly lower IC50 values, indicating higher sensitivity.

| Cell Line | EGFR Mutation Status | Gefitinib IC50 (nM) | Reference |

| PC-9 | Exon 19 Deletion | 77.26 | [12] |

| HCC827 | Exon 19 Deletion | 13.06 | [12] |

| H3255 | L858R | 3 | [13] |

| 11-18 | Exon 19 Deletion | 390 | [13] |

| NR6wtEGFR | Wild-Type | 22 (for Tyr phosphorylation) | [14] |

| NR6M (EGFRvIII) | vIII Mutant | 84 (for Tyr phosphorylation) | [14] |

| H1975 | L858R & T790M | > 4000 | [12] |

| H1650 | Exon 19 Deletion | > 4000 | [12] |

Clinical trials have demonstrated the substantial benefit of Gefitinib in patients with EGFR-mutated NSCLC. A combined analysis of seven trials in Japan revealed an overall response rate of 76.4% and a median progression-free survival of 9.7 months.[15] The landmark IPASS trial showed that in the EGFR mutation-positive subgroup, progression-free survival was significantly longer with Gefitinib compared to standard chemotherapy.[16]

Experimental Protocols for Studying Gefitinib's Action

To investigate the mechanism and efficacy of Gefitinib, several key in vitro experiments are routinely performed.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10^4 cells/mL and culture for 24 hours.[17]

-

Drug Treatment: Treat the cells with varying concentrations of Gefitinib for 48-72 hours.[17][18] A vehicle control (e.g., DMSO) should be included.

-

MTT Incubation: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.[18]

-

Formazan (B1609692) Solubilization: Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.[18]

-

Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.[17]

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

References

- 1. What is the mechanism of Gefitinib? [synapse.patsnap.com]

- 2. benchchem.com [benchchem.com]

- 3. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. Epidermal growth factor receptor (EGFR) signaling in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. go.drugbank.com [go.drugbank.com]

- 7. Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structures of lung cancer-derived EGFR mutants and inhibitor complexes: Mechanism of activation and insights into differential inhibitor sensitivity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Gefitinib and the modulation of the signaling pathways downstream of epidermal growth factor receptor in human liver cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. distearoyl-sn-glycero.com [distearoyl-sn-glycero.com]

- 11. The impact of gefitinib on epidermal growth factor receptor signaling pathways in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Differential response to gefitinib of cells expressing normal EGFR and the mutant EGFRvIII - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Combined survival analysis of prospective clinical trials of gefitinib for non-small cell lung cancer with EGFR mutations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. publications.ersnet.org [publications.ersnet.org]

- 17. In Vitro and in Vivo Efficacy of NBDHEX on Gefitinib-resistant Human Non-small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Gefitinib sensitization of cisplatin-resistant wild-type EGFR non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis and Synthesis of a Targeted Tyrosine Kinase Inhibitor: A Technical Guide to Gefitinib Hydrochloride

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Gefitinib (B1684475) (Iressa®), an orally active, selective epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, represents a paradigm shift in the treatment of non-small cell lung cancer (NSCLC). Its discovery and development by AstraZeneca marked a pivotal moment in targeted cancer therapy, moving away from traditional cytotoxic agents towards drugs designed to interact with specific molecular targets implicated in tumorigenesis. This technical guide provides a comprehensive overview of the discovery, chemical synthesis, and mechanism of action of Gefitinib hydrochloride. It includes detailed experimental protocols for its synthesis and biological evaluation, quantitative data on its activity, and a visual representation of the EGFR signaling pathway it inhibits.

Discovery and Development

The discovery of Gefitinib, originally codenamed ZD1839, was born out of the recognition that the epidermal growth factor receptor (EGFR) is a key driver of tumor cell proliferation, survival, and metastasis.[1][2] Overexpression of EGFR is a common feature in many solid tumors, including NSCLC, making it an attractive therapeutic target.[1] Scientists at AstraZeneca embarked on a program to identify small molecule inhibitors of the EGFR tyrosine kinase, the enzymatic component of the receptor responsible for initiating downstream signaling cascades.[1]

The quinazoline (B50416) chemical scaffold was identified as a promising starting point for the development of potent and selective EGFR inhibitors.[3] Through a process of rational drug design and extensive structure-activity relationship (SAR) studies, researchers at AstraZeneca synthesized and screened a multitude of quinazoline derivatives. This effort led to the identification of ZD1839 (Gefitinib) as a lead compound with potent and selective inhibitory activity against EGFR tyrosine kinase.[1]

Key milestones in the development of Gefitinib include the pivotal Phase I and II clinical trials, known as IDEAL 1 and IDEAL 2 (Iressa Dose Evaluation in Advanced Lung Cancer).[4] These trials demonstrated significant anti-tumor activity in patients with advanced NSCLC who had previously failed chemotherapy.[4] A critical breakthrough came with the discovery by researchers at Massachusetts General Hospital and Dana-Farber Cancer Institute that the clinical response to Gefitinib was strongly correlated with the presence of specific activating mutations in the kinase domain of the EGFR gene. This finding was instrumental in establishing a personalized medicine approach for the use of Gefitinib, targeting the patient population most likely to benefit.

Chemical Synthesis of Gefitinib Hydrochloride

The chemical synthesis of Gefitinib hydrochloride has been approached through several routes since its initial disclosure. The original synthesis patented by AstraZeneca and subsequent improved methods are outlined below.

Original Synthetic Route (AstraZeneca)

The first disclosed synthesis of Gefitinib starts from 6,7-dimethoxyquinazolin-4(3H)-one. The key steps, as described in patent literature, involve:

-

Selective Demethylation: The 6-methoxy group of 6,7-dimethoxyquinazolin-4(3H)-one is selectively demethylated.

-

Protection: The resulting hydroxyl group is protected, often as an acetate (B1210297) ester.

-

Chlorination: The 4-oxo group is converted to a chloro group using a chlorinating agent like thionyl chloride or phosphorus oxychloride.

-

Nucleophilic Aromatic Substitution: The 4-chloroquinazoline (B184009) intermediate is reacted with 3-chloro-4-fluoroaniline (B193440) to introduce the characteristic anilino side chain.

-

Deprotection: The protecting group on the 6-hydroxyl is removed.

-

Etherification: The free hydroxyl group is alkylated with 3-morpholinopropyl chloride to install the final side chain, yielding Gefitinib.

-

Salt Formation: The Gefitinib free base is then converted to the hydrochloride salt.

Improved Synthetic Routes

To enhance efficiency and reduce the use of hazardous reagents, several alternative synthetic strategies have been developed. A common and efficient approach starts from the more readily available isovanillin (B20041).

A Representative Improved Synthesis:

-

Etherification of Isovanillin: Isovanillin is reacted with a 3-morpholinopropyl halide to introduce the side chain at the 3-hydroxyl group.

-

Nitration: The aromatic ring is nitrated.

-

Formation of the Quinazoline Core: The aldehyde group is converted to a nitrile, followed by reduction of the nitro group to an amine. The resulting intermediate undergoes cyclization to form the quinazolinone ring system.

-

Chlorination: The 4-oxo group of the quinazolinone is converted to a 4-chloro substituent.

-

Final Condensation: The 4-chloroquinazoline intermediate is condensed with 3-chloro-4-fluoroaniline to yield Gefitinib.

-

Hydrochloride Salt Formation: The final product is converted to its hydrochloride salt.

Experimental Protocol for an Improved Synthesis of Gefitinib

The following is a representative, detailed experimental protocol for a laboratory-scale synthesis of Gefitinib, adapted from published procedures.

Step 1: Synthesis of 4-(3-chloropropoxy)-3-methoxybenzaldehyde

To a solution of isovanillin (1 equivalent) in a suitable solvent such as acetone (B3395972) or DMF, is added potassium carbonate (1.5 equivalents). 1-Bromo-3-chloropropane (1.2 equivalents) is then added, and the reaction mixture is heated to reflux for several hours until completion as monitored by TLC. The reaction is cooled, filtered, and the solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent like ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product, which can be purified by column chromatography.

Step 2: Synthesis of 4-(3-chloropropoxy)-3-methoxy-6-nitrobenzaldehyde

The product from Step 1 is dissolved in a mixture of acetic acid and sulfuric acid at 0°C. A solution of nitric acid in acetic acid is added dropwise while maintaining the temperature below 5°C. After the addition is complete, the reaction is stirred for a few hours and then poured onto ice. The precipitated solid is filtered, washed with water, and dried to afford the nitrated product.

Step 3: Synthesis of 6-amino-4-(3-chloropropoxy)-3-methoxybenzaldehyde

The nitro compound from Step 2 is dissolved in a suitable solvent such as ethanol (B145695) or acetic acid. A reducing agent, such as iron powder or stannous chloride, is added portion-wise. The reaction mixture is heated for several hours. After completion, the reaction is filtered through celite, and the filtrate is concentrated. The residue is neutralized with a base and extracted with an organic solvent. The organic layer is dried and concentrated to give the amino derivative.

Step 4: Synthesis of 6-(3-chloropropoxy)-7-methoxyquinazolin-4(3H)-one

The amino compound from Step 3 is heated with formamide (B127407) at a high temperature (e.g., 180-190°C) for several hours. The reaction mixture is then cooled, and the product is precipitated by the addition of water. The solid is filtered, washed with water, and dried.

Step 5: Synthesis of 4-chloro-6-(3-chloropropoxy)-7-methoxyquinazoline

The quinazolinone from Step 4 is refluxed in an excess of thionyl chloride or a mixture of phosphorus oxychloride and a catalytic amount of DMF for several hours. The excess chlorinating agent is removed by distillation under reduced pressure. The residue is triturated with a non-polar solvent like hexane (B92381) to give the 4-chloroquinazoline.

Step 6: Synthesis of Gefitinib

The 4-chloroquinazoline from Step 5 is dissolved in a solvent such as isopropanol (B130326) or acetonitrile. 3-Chloro-4-fluoroaniline (1.1 equivalents) is added, and the mixture is heated to reflux for several hours. The reaction is then cooled, and the precipitated product is filtered and washed with the solvent.

Step 7: Synthesis of Gefitinib Hydrochloride

The Gefitinib free base is suspended in a suitable solvent like methanol (B129727) or ethanol. A solution of hydrochloric acid in the same solvent is added dropwise until the pH is acidic. The mixture is stirred, and the precipitated Gefitinib hydrochloride is collected by filtration, washed with the solvent, and dried under vacuum.

Mechanism of Action

Gefitinib exerts its anti-cancer effects by selectively inhibiting the tyrosine kinase activity of the Epidermal Growth Factor Receptor (EGFR).[5][6] EGFR is a transmembrane receptor that, upon binding to its ligands such as epidermal growth factor (EGF) and transforming growth factor-alpha (TGF-α), undergoes dimerization and autophosphorylation of specific tyrosine residues in its intracellular domain.[5] This autophosphorylation initiates a cascade of downstream signaling pathways that are crucial for cell proliferation, survival, and differentiation.[5]

Gefitinib functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the EGFR tyrosine kinase domain.[5][6] This binding prevents the phosphorylation of EGFR and subsequently blocks the activation of downstream signaling pathways, including the RAS/RAF/MEK/ERK and the PI3K/Akt pathways.[5] By disrupting these critical signaling networks, Gefitinib effectively inhibits tumor cell growth, promotes apoptosis (programmed cell death), and can also inhibit angiogenesis and metastasis.[7]

EGFR Signaling Pathway and Inhibition by Gefitinib

The following diagram illustrates the EGFR signaling pathway and the point of inhibition by Gefitinib.

Caption: EGFR signaling pathway and the inhibitory action of Gefitinib.

Quantitative Data

The biological activity of Gefitinib has been extensively characterized through various in vitro and in vivo studies. The following tables summarize key quantitative data.

Table 1: In Vitro Inhibitory Activity of Gefitinib

| Target/Cell Line | Assay Type | IC50 Value | Reference |

| EGFR Tyrosine Kinase | Enzyme Inhibition | 0.033 µM | [1] |

| EGF-stimulated KB cells | Cell Growth Inhibition | 0.054 µM | |

| A549 (NSCLC) | Cell Proliferation | ~14.62 µM | |

| NCI-H1299 (NSCLC) | Cell Proliferation | ~14.62 µM | |

| PC9 (NSCLC, EGFR exon 19 del) | Cell Proliferation | <0.05 µM |

Table 2: Pharmacokinetic Properties of Gefitinib in Humans

| Parameter | Value |

| Bioavailability | ~60% |

| Time to Peak Plasma Concentration | 3-7 hours |

| Protein Binding | ~90% |

| Metabolism | Primarily hepatic (via CYP3A4) |

| Elimination Half-life | ~48 hours |

| Primary Route of Excretion | Feces |

Table 3: Clinical Efficacy of Gefitinib in Advanced NSCLC (IDEAL 1 Trial)

| Endpoint | Gefitinib 250 mg/day | Gefitinib 500 mg/day |

| Objective Response Rate | 18.4% | 19.0% |

| Disease Control Rate | 54.4% | 51.4% |

| Median Overall Survival | 7.6 months | 8.0 months |

Experimental Protocols for Biological Assays

EGFR Tyrosine Kinase Inhibition Assay

Principle: This assay measures the ability of a compound to inhibit the phosphorylation of a synthetic substrate by the EGFR tyrosine kinase domain.

Protocol:

-

Reagents and Materials: Recombinant human EGFR kinase domain, synthetic peptide substrate (e.g., Poly(Glu, Tyr) 4:1), ATP, [γ-³²P]ATP, kinase reaction buffer (e.g., Tris-HCl, MgCl₂, MnCl₂, DTT), stop solution (e.g., phosphoric acid), phosphocellulose paper, scintillation fluid.

-

Procedure: a. Prepare a reaction mixture containing the EGFR kinase, the peptide substrate, and the kinase reaction buffer. b. Add varying concentrations of Gefitinib or a vehicle control to the reaction mixture and pre-incubate for a specified time (e.g., 15 minutes) at room temperature. c. Initiate the kinase reaction by adding a mixture of ATP and [γ-³²P]ATP. d. Incubate the reaction at a controlled temperature (e.g., 30°C) for a defined period (e.g., 20 minutes). e. Stop the reaction by adding the stop solution. f. Spot an aliquot of the reaction mixture onto phosphocellulose paper. g. Wash the paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP. h. Measure the amount of incorporated radioactivity on the paper using a scintillation counter.

-

Data Analysis: The percentage of inhibition is calculated for each concentration of Gefitinib. The IC50 value (the concentration of inhibitor required to reduce the enzyme activity by 50%) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cell Proliferation Assay (MTT Assay)

Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Protocol:

-

Cell Culture: Culture human cancer cell lines (e.g., A549, PC9) in appropriate growth medium supplemented with fetal bovine serum and antibiotics.

-

Procedure: a. Seed the cells in 96-well plates at a predetermined density and allow them to attach overnight. b. Treat the cells with various concentrations of Gefitinib or a vehicle control for a specified duration (e.g., 72 hours). c. Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Living cells will reduce the yellow MTT to purple formazan (B1609692) crystals. d. Remove the medium and dissolve the formazan crystals in a solubilization solution (e.g., DMSO or acidified isopropanol). e. Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the drug concentration and fitting the data to a dose-response curve.

Western Blot Analysis for EGFR Phosphorylation

Principle: This technique is used to detect the level of phosphorylated EGFR in cells treated with Gefitinib.

Protocol:

-

Cell Treatment and Lysis: a. Culture cells to a desired confluency and then serum-starve them overnight. b. Treat the cells with different concentrations of Gefitinib for a specific time, followed by stimulation with EGF for a short period (e.g., 15 minutes). c. Wash the cells with ice-cold PBS and lyse them in a lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Protein Transfer: a. Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). b. Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: a. Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding. b. Incubate the membrane with a primary antibody specific for phosphorylated EGFR (e.g., anti-phospho-EGFR Tyr1068). c. Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. d. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Data Analysis: The intensity of the bands corresponding to phosphorylated EGFR is quantified using densitometry software. The levels of total EGFR and a loading control (e.g., β-actin) should also be measured to normalize the data.

Conclusion

The discovery and synthesis of Gefitinib hydrochloride represent a landmark achievement in the field of oncology. Its development validated EGFR as a therapeutic target and ushered in the era of personalized medicine for lung cancer. The chemical synthesis of Gefitinib has evolved to become more efficient and scalable, enabling its widespread clinical use. The detailed understanding of its mechanism of action continues to inform the development of next-generation EGFR inhibitors and combination therapies. This technical guide provides a foundational resource for researchers and professionals in the field of drug discovery and development, offering insights into the multifaceted process of bringing a targeted therapy from the laboratory to the clinic.

References

- 1. researchgate.net [researchgate.net]

- 2. What is the mechanism of Gefitinib? [synapse.patsnap.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. aacrjournals.org [aacrjournals.org]

- 6. In-frame deletion in the EGF receptor alters kinase inhibition by gefitinib - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Gefitinib (IRESSA) sensitive lung cancer cell lines show phosphorylation of Akt without ligand stimulation - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Efficacy of Gefitinib Hydrochloride: A Technical Guide for Cancer Cell Line Studies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in-tropic activity of Gefitinib (B1684475) hydrochloride, a selective epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, against various cancer cell lines. This document details the mechanism of action, summarizes key quantitative data on its potency, provides detailed experimental protocols for assessing its effects, and visualizes the underlying signaling pathways and experimental workflows.

Core Mechanism of Action

Gefitinib is a targeted therapy that specifically inhibits the tyrosine kinase activity of EGFR.[1][2] By binding to the adenosine (B11128) triphosphate (ATP)-binding site within the intracellular domain of EGFR, Gefitinib blocks the autophosphorylation and subsequent activation of downstream signaling pathways crucial for cancer cell proliferation, survival, and metastasis.[3][4] The primary pathways affected are the RAS-RAF-MEK-ERK pathway, which is central to cell proliferation, and the PI3K-AKT-mTOR pathway, a key regulator of cell survival and apoptosis resistance.[5][6] Gefitinib has shown particular efficacy in non-small cell lung cancer (NSCLC) cell lines harboring activating mutations in the EGFR gene, which lead to constitutive activation of these downstream pathways.[2][7]

Quantitative Analysis of In Vitro Potency

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following tables summarize the IC50 values of Gefitinib in various cancer cell lines as reported in the literature. It is important to note that these values can vary depending on the specific experimental conditions, such as the assay used and the duration of drug exposure.

Table 1: In Vitro Activity of Gefitinib in Non-Small Cell Lung Cancer (NSCLC) Cell Lines

| Cell Line | EGFR Mutation Status | IC50 Value | Reference |

| HCC827 | Exon 19 Deletion | 13.06 nM | [8] |

| PC-9 | Exon 19 Deletion | 77.26 nM | [8] |

| H1975 | L858R + T790M | 5.5 µM | [9] |

| H1650 | Exon 19 Deletion | 31.0 µM | [9] |

| A549 | Wild-Type | 19.91 µM | [10] |

| NCI-H1299 | Wild-Type | 14.23 µM | [11] |

| NCI-H1437 | Wild-Type | 15.11 µM | [11] |

| H1650GR (Gefitinib-Resistant) | Exon 19 Deletion | 50.0 µM | [9] |

| H1975AR (AZD9291-Resistant) | L858R + T790M | 10.3 µM | [9] |

| PC-9-Br (Brain Metastasis) | Not Specified | >0.5 µM (48h) | [12] |

| PDX-ADK-36 | BRAF Class 3 | 0.51 µM | [13] |

| ADK-14 | BRAF Class 3 | 0.51 µM | [13] |

Table 2: In Vitro Activity of Gefitinib in Breast Cancer Cell Lines

| Cell Line | Subtype | IC50 Value (Afatinib - a related TKI) | Reference |

| SK-BR-3 | HER2-Positive | Not Specified | [14] |

| HCC1954 | HER2-Positive | Not Specified | [14] |

| MCF-7 | Luminal A | Not Specified | [14] |

| MDA-MB-468 | Triple-Negative | Not Specified | [14] |

Experimental Protocols

This section provides detailed methodologies for key in vitro assays to evaluate the efficacy of Gefitinib.

Cell Viability and Cytotoxicity (MTT/MTS Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and MTS assays are colorimetric methods to assess cell viability by measuring the metabolic activity of cellular dehydrogenases.[15]

Protocol:

-

Cell Seeding:

-

Harvest and count cancer cells, ensuring viability is greater than 95%.

-

Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 1 x 10⁴ cells/well in 100 µL of complete medium).

-

Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[15]

-

-

Compound Treatment:

-

Prepare serial dilutions of Gefitinib hydrochloride in the appropriate cell culture medium.

-

Remove the existing medium from the wells and add 100 µL of the medium containing the desired concentrations of Gefitinib. Include a vehicle control (e.g., DMSO) and a no-treatment control.

-

Incubate the plate for the desired treatment period (e.g., 72 hours).[16]

-

-

MTT Reagent Addition and Incubation:

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[16]

-

Incubate the plate for 1-4 hours at 37°C, allowing the MTT to be metabolized into formazan (B1609692) crystals.[17]

-

-

Formazan Solubilization and Absorbance Measurement:

-

Data Analysis:

-

Subtract the absorbance of the blank wells (medium only) from all other readings.

-

Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control (set to 100% viability).

-

Plot a dose-response curve and determine the IC50 value using appropriate software.[15]

-

Analysis of Protein Expression and Phosphorylation (Western Blot)

Western blotting is used to detect and quantify the expression and phosphorylation status of EGFR and its downstream signaling proteins.[19]

Protocol:

-

Cell Lysis and Protein Quantification:

-

Culture and treat cells with Gefitinib as required.

-

Wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.[20]

-

Centrifuge the lysates to pellet cellular debris and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA protein assay.[20]

-

-

SDS-PAGE and Protein Transfer:

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[20]

-

Incubate the membrane with primary antibodies against the proteins of interest (e.g., phospho-EGFR, total EGFR, phospho-AKT, total AKT, phospho-ERK, total ERK, and a loading control like β-actin or GAPDH) overnight at 4°C.[19]

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[20]

-

-

Detection and Analysis:

Apoptosis Analysis (Flow Cytometry with Annexin V/PI Staining)

This method distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[22]

Protocol:

-

Cell Treatment and Harvesting:

-

Treat cells with Gefitinib for the desired duration to induce apoptosis.

-

Harvest both adherent and floating cells and wash them with cold PBS.

-

-

Staining:

-

Resuspend the cells in 1X Annexin-binding buffer.

-

Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.[23]

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer.

-

Viable cells will be negative for both Annexin V and PI.

-

Early apoptotic cells will be positive for Annexin V and negative for PI.

-

Late apoptotic or necrotic cells will be positive for both Annexin V and PI.[22]

-

Visualizations

Signaling Pathways

The following diagrams illustrate the EGFR signaling pathway and the mechanism of action of Gefitinib.

Caption: EGFR signaling pathway and the inhibitory action of Gefitinib.

Experimental Workflow

The following diagram outlines the general workflow for in vitro analysis of Gefitinib's activity.

Caption: General workflow for in vitro evaluation of Gefitinib.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. What is the mechanism of Gefitinib? [synapse.patsnap.com]

- 3. Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib - PMC [pmc.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. ClinPGx [clinpgx.org]

- 7. Gefitinib: mechanism of action, pharmacokinetics and side effect_Chemicalbook [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. Overcoming acquired resistance of gefitinib in lung cancer cells without T790M by AZD9291 or Twist1 knockdown in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and In Vitro Antitumor Activity Evaluation of Gefitinib-1,2,3-Triazole Derivatives [mdpi.com]

- 12. Overcoming the acquired resistance to gefitinib in lung cancer brain metastasis in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ascopubs.org [ascopubs.org]

- 14. Busting the Breast Cancer with AstraZeneca's Gefitinib - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. Cell viability through MTT assay [bio-protocol.org]

- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. scribd.com [scribd.com]

- 19. benchchem.com [benchchem.com]

- 20. benchchem.com [benchchem.com]

- 21. benchchem.com [benchchem.com]

- 22. benchchem.com [benchchem.com]

- 23. Flow cytometry analysis of apoptotic cells [bio-protocol.org]

An In-depth Technical Guide to the Early-Stage Research Applications of Gefitinib Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gefitinib hydrochloride, marketed under the trade name Iressa, is a pioneering molecule in the field of targeted cancer therapy.[1] As a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, it represented a paradigm shift from traditional cytotoxic chemotherapy to precision medicine.[2] Gefitinib functions by binding to the adenosine (B11128) triphosphate (ATP)-binding site within the intracellular domain of EGFR, thereby preventing its autophosphorylation and the subsequent activation of downstream signaling cascades crucial for tumor cell proliferation, survival, and metastasis.[1][3]

This technical guide provides an in-depth overview of the early-stage research applications of Gefitinib, focusing on its mechanism of action, preclinical efficacy in various cancer models, and the molecular basis of both sensitivity and resistance. It is intended to serve as a comprehensive resource for researchers and professionals involved in oncology drug discovery and development.

Core Mechanism of Action

The epidermal growth factor receptor is a transmembrane protein that plays a critical role in regulating cell growth and differentiation.[3] In many cancer types, EGFR is overexpressed or harbors activating mutations, leading to constitutive activation of its intrinsic tyrosine kinase and uncontrolled cell proliferation.[1][2]

Gefitinib is an anilinoquinazoline (B1252766) derivative that reversibly and competitively inhibits the ATP-binding site of the EGFR tyrosine kinase.[4] This blockade prevents the autophosphorylation of the receptor, which is the initial step in activating downstream signaling pathways.[3] The two primary pathways inhibited are:

-

The Ras/Raf/MEK/ERK Pathway: Crucial for cell proliferation.[4][5]

-

The PI3K/Akt/mTOR Pathway: A major regulator of cell survival and apoptosis resistance.[4][5][6]

By shutting down these signals, Gefitinib can effectively induce cell cycle arrest and apoptosis in cancer cells that are dependent on EGFR signaling, a phenomenon often referred to as "oncogene addiction".[2][4][5] The anti-tumor effect is particularly pronounced in cancers with specific activating mutations in the EGFR kinase domain, such as exon 19 deletions or the L858R point mutation in exon 21, which increase the receptor's affinity for the drug.[3][4]

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Gefitinib: mechanism of action, pharmacokinetics and side effect_Chemicalbook [chemicalbook.com]

- 3. What is the mechanism of Gefitinib? [synapse.patsnap.com]

- 4. Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Activation of downstream epidermal growth factor receptor (EGFR) signaling provides gefitinib‐resistance in cells carrying EGFR mutation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Underlying Mechanism Involved in Gefitinib Resistance and Corresponding Experiment Validation in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

The Effect of Gefitinib Hydrochloride on Non-Small Cell Lung Cancer (NSCLC) Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gefitinib (B1684475) (Iressa®), a selective epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), has marked a paradigm shift in the treatment of a subset of non-small cell lung cancer (NSCLC) patients. This technical guide provides an in-depth analysis of the molecular mechanisms of gefitinib, its effects on NSCLC cells, and the experimental methodologies used to evaluate its efficacy. We consolidate quantitative data from preclinical and clinical studies, detail key experimental protocols, and visualize the core signaling pathways and experimental workflows. This document serves as a comprehensive resource for researchers and professionals in the field of oncology drug development.

Introduction

Non-small cell lung cancer (NSCLC) is a leading cause of cancer-related mortality worldwide. A significant subset of NSCLC tumors, particularly adenocarcinomas, harbor activating mutations in the epidermal growth factor receptor (EGFR) gene. These mutations lead to constitutive activation of the EGFR signaling pathway, promoting uncontrolled cell proliferation and survival. Gefitinib is a small molecule inhibitor that specifically targets the tyrosine kinase domain of EGFR, offering a targeted therapeutic approach for these patients.

Mechanism of Action of Gefitinib

Gefitinib is an anilinoquinazoline (B1252766) derivative that acts as a potent and selective inhibitor of the EGFR tyrosine kinase.[1] It competitively and reversibly binds to the adenosine (B11128) triphosphate (ATP) binding site within the intracellular catalytic domain of the EGFR.[2] This action prevents the autophosphorylation of the receptor upon ligand binding, thereby blocking the initiation of downstream signaling cascades.[2] The primary pathways affected are the RAS/RAF/MEK/ERK pathway, which is crucial for cell proliferation, and the PI3K/AKT/mTOR pathway, a key regulator of cell survival and apoptosis.[1] In NSCLC cells with activating EGFR mutations (e.g., exon 19 deletions or the L858R point mutation in exon 21), there is a heightened dependence on the EGFR signaling pathway for survival.[1] Inhibition of this pathway by gefitinib leads to cell cycle arrest and induction of apoptosis.[3]

Gefitinib inhibits mutant EGFR, blocking PI3K/Akt and RAS/ERK pathways.

Quantitative Data on Gefitinib's Efficacy

The efficacy of gefitinib has been quantified in numerous preclinical and clinical studies. The following tables summarize key data points.

Table 1: In Vitro Sensitivity of NSCLC Cell Lines to Gefitinib (IC50 Values)

| Cell Line | EGFR Mutation Status | Gefitinib IC50 | Reference(s) |

| PC-9 | Exon 19 Deletion | 77.26 nM | [4] |

| HCC827 | Exon 19 Deletion | 13.06 nM | [4][5] |

| H3255 | L858R | 0.003 µM (3 nM) | [5] |

| 11-18 | L858R | 0.39 µM (390 nM) | [5] |

| H1650 | Exon 19 Deletion | Resistant (>4 µM) | [5] |

| H1975 | L858R & T790M | Resistant (>4 µM) | [5] |

| A549 | Wild-Type | 40 µM | [6] |

| NCI-H1299 | Wild-Type | 5 µM | [6] |

Table 2: Summary of Key Phase II & III Clinical Trial Results for Gefitinib in EGFR-Mutant NSCLC

| Trial Name | Treatment Setting | Comparison | Patient Population | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Reference(s) |

| Pooled Analysis (5 trials) | First-line & Previously Treated | Monotherapy | EGFR-Mutant | 80.8% | 7.7 - 12.9 months | [1] |

| IDEAL-1 | Second/Third-line | 250mg vs 500mg Gefitinib | Unselected | ~20% | ~8 months (Overall Survival) | [7] |

| IDEAL-2 | Second/Third-line | 250mg vs 500mg Gefitinib | Unselected | ~10% | ~7 months (Overall Survival) | [7] |

| IPASS | First-line | Gefitinib vs. Carboplatin/Paclitaxel | Clinically Selected (Asian, non-smokers, adenocarcinoma) | Gefitinib: 71.2% vs. Chemo: 47.3% (in EGFR-mutant subgroup) | Gefitinib: 9.5 months vs. Chemo: 6.3 months (in EGFR-mutant subgroup) | [8] |

| WJTOG3405 | First-line | Gefitinib vs. Cisplatin/Docetaxel | EGFR-Mutant (Japanese) | Gefitinib: 62.1% vs. Chemo: 32.2% | Gefitinib: 9.2 months vs. Chemo: 6.3 months | [8] |

| NEJ002 | First-line | Gefitinib vs. Carboplatin/Paclitaxel | EGFR-Mutant (Japanese) | Gefitinib: 73.7% vs. Chemo: 30.7% | Gefitinib: 10.8 months vs. Chemo: 5.4 months | [8] |

Detailed Experimental Protocols

The following are detailed protocols for key experiments used to evaluate the effects of gefitinib on NSCLC cells.

A typical workflow for evaluating gefitinib's effect on NSCLC cells.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

-

Materials :

-

NSCLC cell lines (e.g., PC-9, A549)

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

-

96-well plates

-

Gefitinib hydrochloride (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[9]

-

DMSO

-

Microplate reader

-

-

Protocol :

-

Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.[9]

-

Treat the cells with various concentrations of gefitinib (e.g., 0, 0.01, 0.1, 1, 10 µM) for 72 hours.[9]

-

After incubation, add 10 µL of MTT solution to each well and incubate for 1.5-4 hours at 37°C.[6]

-

Remove the medium and add 130-150 µL of DMSO to dissolve the formazan (B1609692) crystals.[5][6]

-

Measure the absorbance at 492 nm or 570 nm using a microplate reader.[6]

-

Western Blot for EGFR Pathway Phosphorylation

This technique is used to detect the phosphorylation status of EGFR and its downstream targets.

-

Materials :

-

NSCLC cell lines

-

Gefitinib hydrochloride

-

EGF (Epidermal Growth Factor)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-pEGFR (Y1173), anti-EGFR, anti-pAkt, anti-Akt, anti-pERK, anti-ERK, anti-Actin)

-

HRP-conjugated secondary antibodies

-

ECL substrate

-

-

Protocol :

-

Plate 1 x 10⁶ cells per well in a 6-well plate and incubate for 24 hours.[10]

-

Pre-treat cells with desired concentrations of gefitinib for 1-2 hours.[10]

-

Stimulate cells with EGF (e.g., 50 µg/mL) for 5-15 minutes.[10]

-

Lyse the cells in ice-cold RIPA buffer.[11]

-

Quantify protein concentration using a BCA assay.[11]

-

Separate 20-50 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.[10][11]

-

Block the membrane for 1 hour at room temperature.[11]

-

Incubate with primary antibodies overnight at 4°C.[12]

-

Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[11]

-

Visualize bands using an ECL substrate.[12]

-

Apoptosis Assay (Annexin V Staining)

This flow cytometry-based assay detects the externalization of phosphatidylserine (B164497) (PS), an early marker of apoptosis.

-

Materials :

-

NSCLC cell lines

-

Gefitinib hydrochloride

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

-

-

Protocol :

-

Treat cells with gefitinib for the desired time (e.g., 24-48 hours).

-

Harvest both adherent and floating cells and wash with cold PBS.[13]

-

Resuspend approximately 2-5 x 10⁵ cells in 200 µL of 1x Binding Buffer.[13]

-

Add 5 µL of Annexin V-FITC and incubate for 10-15 minutes at room temperature in the dark.[13][14]

-

Wash the cells and resuspend in 190 µL of 1x Binding Buffer.[13]

-

Add 10 µL of PI solution (20 µg/mL) immediately before analysis.[13]

-

Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic.

-

NSCLC Xenograft Model in Nude Mice

This in vivo model is used to assess the anti-tumor activity of gefitinib.

-

Materials :

-

NSCLC cell line (e.g., PC-9, H358R)

-

Athymic nude mice (female, 4-6 weeks old)

-

Matrigel (optional)

-

Gefitinib hydrochloride

-

Vehicle for oral gavage (e.g., DMSO, PEG300, saline mixture)[15]

-

Calipers

-

-

Protocol :

-

Subcutaneously inject 5-10 x 10⁶ NSCLC cells (resuspended in PBS, with or without Matrigel) into the flank of each mouse.

-

Allow tumors to grow to a palpable size (e.g., 150 mm³).[16]

-

Randomize mice into treatment and control groups (n=6 per group).[17]

-

Administer gefitinib (e.g., 30-100 mg/kg/day) or vehicle via oral gavage daily for a specified period (e.g., 3 weeks).[16][17]

-

Measure tumor volume with calipers every 2-3 days using the formula: (Length x Width²)/2.

-

Monitor mouse body weight as an indicator of toxicity.[17]

-

At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for Ki-67).[17]

-

Mechanisms of Resistance to Gefitinib

Despite the initial efficacy of gefitinib in EGFR-mutant NSCLC, acquired resistance almost invariably develops. The primary mechanisms of resistance include:

-

Secondary EGFR Mutations : The most common mechanism is the T790M "gatekeeper" mutation in exon 20 of the EGFR gene. This mutation increases the affinity of EGFR for ATP, reducing the competitive binding of gefitinib.

-

Activation of Bypass Signaling Pathways : Amplification of the MET proto-oncogene can lead to the activation of the PI3K/Akt pathway, bypassing the EGFR blockade. Other pathways, such as HER2 amplification, can also contribute to resistance.

-

Histologic Transformation : In some cases, NSCLC can transform into small cell lung cancer (SCLC), which is inherently resistant to EGFR TKIs.

References

- 1. Pooled analysis of the prospective trials of gefitinib monotherapy for EGFR-mutant non-small cell lung cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Modeling restoration of gefitinib efficacy by co‐administration of MET inhibitors in an EGFR inhibitor‐resistant NSCLC xenograft model: A tumor‐in‐host DEB‐based approach - PMC [pmc.ncbi.nlm.nih.gov]

- 4. onclive.com [onclive.com]

- 5. benchchem.com [benchchem.com]

- 6. MTT (Assay protocol [protocols.io]

- 7. Gefitinib in Non Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Cell viability through MTT assay [bio-protocol.org]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. IGFBP2/ITGA5 promotes gefitinib resistance via activating STAT3/CXCL1 axis in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. assets.fishersci.com [assets.fishersci.com]

- 14. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 15. benchchem.com [benchchem.com]

- 16. Monitoring response to gefitinib in nude mouse tumor xenografts by (18)F-FDG microPET-CT: correlation between (18)F-FDG uptake and pathological response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

The Impact of Gefitinib Hydrochloride on Cell Cycle Progression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gefitinib (B1684475), a selective and orally active inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, represents a cornerstone in targeted cancer therapy.[1] Its primary mechanism of action involves the blockade of signal transduction pathways that are crucial for cell proliferation and survival.[1] A significant consequence of EGFR inhibition by gefitinib is the induction of cell cycle arrest, predominantly at the G0/G1 phase.[1][2] This guide provides an in-depth examination of the molecular mechanisms through which gefitinib hydrochloride modulates cell cycle progression. It details the impact on key regulatory proteins, summarizes quantitative data from various cancer cell line studies, outlines common experimental protocols, and visualizes the critical signaling pathways involved.

Introduction: EGFR Signaling and the Cell Cycle

The epidermal growth factor receptor (EGFR) is a transmembrane tyrosine kinase that, upon activation by ligands like EGF, triggers a cascade of intracellular signaling events.[3][4] These signaling pathways, principally the RAS-RAF-MEK-ERK MAPK and the PI3K-AKT-mTOR pathways, are fundamental regulators of cellular processes including proliferation, growth, differentiation, and survival.[3][4] Dysregulation of EGFR signaling, often through mutation or overexpression, is a common driver in many human cancers, leading to uncontrolled cell proliferation.[3][5]

The cell cycle is a tightly regulated process that governs cell replication and division.[5] The progression through its distinct phases (G1, S, G2, and M) is controlled by complexes of cyclins and cyclin-dependent kinases (CDKs).[6] The G1 phase is particularly critical, as it is where the cell commits to another round of division. EGFR signaling plays a pivotal role in promoting G1 progression by inducing the expression of key proteins like Cyclin D1.[3][7] Cyclin D1 then complexes with CDK4 and CDK6 to phosphorylate the retinoblastoma protein (Rb), leading to the release of E2F transcription factors that drive the expression of genes required for S-phase entry.[6]

Gefitinib's Core Mechanism of Action

Gefitinib functions as an ATP-competitive inhibitor at the tyrosine kinase domain of EGFR.[8] By blocking ATP binding, it prevents EGFR autophosphorylation and the subsequent activation of downstream signaling cascades.[2][9] This inhibition effectively abrogates the pro-proliferative and anti-apoptotic signals that are often constitutively active in cancer cells.[5] The primary outcome of this signal blockade is a cytostatic effect, characterized by a halt in cell cycle progression.[10]

Impact on Cell Cycle Progression: G0/G1 Arrest

The most consistently reported effect of gefitinib on the cell cycle is the induction of a G0/G1 phase arrest in susceptible cancer cells.[1][2][11] This arrest prevents cells from entering the S phase, thereby inhibiting DNA synthesis and proliferation.[12]

Molecular Mediators of G1 Arrest

Gefitinib-induced G1 arrest is orchestrated by the modulation of several key cell cycle regulatory proteins:

-

Upregulation of CDK Inhibitors: Gefitinib treatment leads to an increased expression of the cyclin-dependent kinase inhibitors (CDKIs) p27Kip1 and p21Cip1.[1][2] These proteins bind to and inhibit the activity of cyclin-CDK complexes, particularly Cyclin E-CDK2, which is essential for the G1/S transition.[6][13] The sequestration of p27Kip1 and p21WAF1/CIP1 is a normal function of Cyclin D1-CDK4/6 complexes; therefore, a decrease in Cyclin D1 activity leads to the release of these inhibitors.[7]

-

Downregulation of Cyclin D1: Inhibition of the EGFR-ERK pathway by gefitinib leads to a significant decrease in the expression of Cyclin D1.[7] Reduced levels of Cyclin D1 result in decreased formation of active Cyclin D1-CDK4/6 complexes, leading to hypophosphorylation of the Rb protein. This maintains Rb in its active, E2F-bound state, repressing the transcription of S-phase genes.

-

Inhibition of Aurora B Kinase: In some contexts, such as pancreatic cancer cells, gefitinib has been shown to decrease the expression of Aurora B, a kinase involved in the G2/M transition, contributing to a G2/M block in addition to G1 arrest.[1]

The interplay of these molecular events effectively creates a barrier at the G1/S checkpoint, halting cell proliferation.

References

- 1. Gefitinib inhibits the proliferation of pancreatic cancer cells via cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Gefitinib, a selective EGFR tyrosine kinase inhibitor, induces apoptosis through activation of Bax in human gallbladder adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 5. EGFR-mediated cell cycle regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. escholarship.mcgill.ca [escholarship.mcgill.ca]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. ar.iiarjournals.org [ar.iiarjournals.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

Initial Studies on Gefitinib Hydrochloride Resistance Mechanisms: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core mechanisms underlying acquired resistance to Gefitinib (B1684475) hydrochloride, a first-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). The document summarizes key initial findings, presents quantitative data in a structured format, details relevant experimental protocols, and visualizes critical signaling pathways.

Introduction to Gefitinib and Acquired Resistance

Gefitinib is a targeted therapy that has shown significant efficacy in non-small cell lung cancer (NSCLC) patients whose tumors harbor activating mutations in the EGFR gene.[1] These mutations, most commonly deletions in exon 19 or the L858R point mutation in exon 21, lead to constitutive activation of the EGFR signaling pathway, promoting tumor cell proliferation and survival.[2] Gefitinib competitively binds to the ATP-binding pocket of the EGFR kinase domain, inhibiting its activity.[3]

Despite initial dramatic responses, the majority of patients inevitably develop acquired resistance to Gefitinib, typically within a year of treatment.[4][5] Early research into the mechanisms of this resistance identified two predominant molecular alterations: the acquisition of a secondary mutation in the EGFR gene, T790M, and the amplification of the MET proto-oncogene.[6]

Core Mechanisms of Gefitinib Resistance

Secondary EGFR Mutation: The T790M "Gatekeeper" Mutation

The most common mechanism of acquired resistance to Gefitinib is the emergence of a secondary point mutation in exon 20 of the EGFR gene, resulting in a threonine to methionine substitution at position 790 (T790M).[5][6] This "gatekeeper" mutation is detected in approximately 50-60% of patients who develop resistance to first-generation EGFR TKIs.[5][6]

The T790M mutation is thought to confer resistance by increasing the affinity of the EGFR kinase domain for ATP, which reduces the potency of ATP-competitive inhibitors like Gefitinib.[5] While it was initially hypothesized that the bulkier methionine residue sterically hinders drug binding, further studies have shown that the primary mechanism is the enhanced ATP affinity.[3]

MET Proto-Oncogene Amplification: A Bypass Track

Amplification of the MET gene, which encodes a receptor tyrosine kinase, is another key mechanism of acquired resistance, accounting for about 5-20% of cases.[6][7] MET amplification leads to the activation of downstream signaling pathways, such as the PI3K/Akt pathway, independent of EGFR.[6] This creates a "bypass track" that allows tumor cells to survive and proliferate despite the inhibition of EGFR by Gefitinib.

Quantitative Data on Gefitinib Resistance

The following tables summarize key quantitative data from initial studies on Gefitinib resistance.

Table 1: Frequency of Major Resistance Mechanisms in Gefitinib-Resistant NSCLC

| Resistance Mechanism | Frequency in Resistant Tumors | Reference |

| EGFR T790M Mutation | 50-60% | [5][6] |

| MET Amplification | 5-20% | [6][7] |

Table 2: In Vitro Sensitivity of NSCLC Cell Lines to Gefitinib

| Cell Line | EGFR Status | Resistance Mechanism | Gefitinib IC50 (Parental) | Gefitinib IC50 (Resistant) | Reference |

| PC-9 | Exon 19 Deletion | T790M (induced) | 77.26 nM | > 4 µM | [8] |

| HCC827 | Exon 19 Deletion | MET Amplification (induced) | 13.06 nM | > 4 µM | [8] |

| H1650 | Exon 19 Deletion | None (intrinsic resistance) | 31.0 ± 1.0 µM | 50.0 ± 3.0 µM | [9] |

| H1975 | L858R + T790M | T790M (intrinsic) | 5.5 ± 0.6 µM (to AZD9291) | 10.3 ± 0.9 µM (to AZD9291) | [9] |

| A549 | Wild-Type | KRAS Mutation (intrinsic) | 7.0 ± 1.0 µM (to AZD9291) | 12.7 ± 0.8 µM (to AZD9291) | [9] |

Experimental Protocols

Generation of Gefitinib-Resistant Cell Lines

Objective: To establish cell line models of acquired Gefitinib resistance for in vitro studies.

Methodology:

-

Cell Culture: Culture EGFR-mutant NSCLC cell lines (e.g., PC-9, HCC827) in standard growth medium.[10]

-

Dose Escalation: Expose the cells to a low concentration of Gefitinib (e.g., one-tenth of the IC50 value).[10]

-

Progressive Increase: Gradually increase the concentration of Gefitinib in the culture medium by 10-30% with each cell passage as the cells develop resistance and resume proliferation.[10] This process can take 6-12 months.[10]

-

Maintenance: Once a resistant cell line is established (e.g., capable of growing in ≥1 µM Gefitinib), maintain the culture in the presence of the selective pressure (Gefitinib) to prevent the outgrowth of sensitive cells.[10]

-

Verification: Confirm the resistant phenotype by determining the IC50 value for Gefitinib using a cell viability assay (e.g., MTT assay) and compare it to the parental cell line.[9]

Detection of the EGFR T790M Mutation

Objective: To identify the presence of the T790M mutation in tumor samples or cell lines.

Methodology (Allele-Specific PCR - a common method):

-

DNA Extraction: Isolate genomic DNA from tumor tissue, circulating tumor DNA (ctDNA) from plasma, or cultured cells.[11]

-

Primer Design: Design PCR primers that are specific for the T790M mutant allele and the wild-type allele.[12]

-

Real-Time PCR: Perform real-time PCR using a fluorescent probe-based system (e.g., TaqMan). The allele-specific primers will preferentially amplify the mutant or wild-type sequence.[2]

-

Data Analysis: Compare the amplification signals from the mutant-specific and wild-type-specific reactions to determine the presence and relative abundance of the T790M mutation.[12] More sensitive techniques like digital PCR can detect the mutation at very low frequencies (down to 0.1%).[2]

Analysis of MET Gene Amplification

Objective: To determine the copy number of the MET gene in tumor samples.

Methodology (Fluorescence In Situ Hybridization - FISH):

-

Probe Labeling: Use a DNA probe specific for the MET gene locus on chromosome 7 and a control probe for the centromeric region of chromosome 7 (CEP7). Label the probes with different fluorophores.[13]

-

Hybridization: Hybridize the probes to formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections.[14]

-

Microscopy: Visualize the fluorescent signals using a fluorescence microscope.[15]

-

Scoring: Count the number of MET and CEP7 signals in a predefined number of tumor cell nuclei.[13]

-

Interpretation: Determine the MET/CEP7 ratio and the average MET gene copy number per cell. A MET/CEP7 ratio of ≥2.0 or a high gene copy number (e.g., ≥6) is typically considered amplification.[13][14]

Visualization of Signaling Pathways

The following diagrams illustrate the key signaling pathways involved in Gefitinib action and resistance.

Figure 1: Mechanism of Action of Gefitinib in EGFR-Mutant NSCLC.

Figure 2: T790M-Mediated Resistance to Gefitinib.

Figure 3: MET Amplification Bypass Pathway in Gefitinib Resistance.

Conclusion

The initial studies on Gefitinib resistance have laid a critical foundation for understanding the evolution of tumors under targeted therapy. The identification of the EGFR T790M mutation and MET amplification as the predominant mechanisms of acquired resistance has not only informed the development of next-generation TKIs but also highlighted the importance of molecular monitoring in patients undergoing treatment. The experimental protocols and conceptual frameworks established in these early investigations continue to be relevant for ongoing research in the field of targeted cancer therapy and drug resistance.

References

- 1. Gefitinib (IRESSA) sensitive lung cancer cell lines show phosphorylation of Akt without ligand stimulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. EGFR T790M Rare Mutation Detection Tutorial | Gene Pi [gene-pi.com]

- 3. news.harvard.edu [news.harvard.edu]

- 4. Drug resistance analysis of gefitinib-targeted therapy in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Known and putative mechanisms of resistance to EGFR targeted therapies in NSCLC patients with EGFR mutations—a review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. providence.elsevierpure.com [providence.elsevierpure.com]

- 8. researchgate.net [researchgate.net]

- 9. Overcoming acquired resistance of gefitinib in lung cancer cells without T790M by AZD9291 or Twist1 knockdown in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Establishing Dual Resistance to EGFR-TKI and MET-TKI in Lung Adenocarcinoma Cells In Vitro with a 2-step Dose-escalation Procedure - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pathology & Oncology Research | EGFR T790M Mutation Detection in Patients With Non-Small Cell Lung Cancer After First Line EGFR TKI Therapy: Summary of Results in a Three-Year Period and a Comparison of Commercially Available Detection Kits [por-journal.com]

- 12. A sensitive and practical method to detect the T790M mutation in the epidermal growth factor receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Overview of Molecular Detection Technologies for MET in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. MET Amplification in Non-Small Cell Lung Cancer (NSCLC)—A Consecutive Evaluation Using Next-Generation Sequencing (NGS) in a Real-World Setting - PMC [pmc.ncbi.nlm.nih.gov]

- 15. lung.org [lung.org]

Methodological & Application

Application Notes: Gefitinib Hydrochloride Solution Preparation and In Vitro Applications

Audience: Researchers, scientists, and drug development professionals.

1. Introduction Gefitinib (B1684475) is a selective and potent inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1] It functions by competitively binding to the adenosine (B11128) triphosphate (ATP) binding site of the enzyme, which in turn blocks EGFR autophosphorylation and downstream signal transduction.[2][3] This inhibition disrupts critical pathways involved in cell proliferation, survival, and differentiation, such as the PI3K/Akt and Ras/Raf/MEK/ERK pathways.[2][4][5] Consequently, Gefitinib is a crucial tool in cancer research, particularly for studying non-small cell lung cancer (NSCLC) and other epithelial tumors where EGFR signaling is often dysregulated.[5][6] Accurate preparation and application of Gefitinib solutions are essential for obtaining reproducible and meaningful experimental results.

2. Chemical and Physical Properties A summary of key properties for Gefitinib is provided below.

| Property | Value |

| Synonyms | ZD1839, Iressa |

| Molecular Formula | C₂₂H₂₄ClFN₄O₃ |

| Molecular Weight | 446.9 g/mol [1] |

| Appearance | Crystalline solid[7][8] |

| Solubility | - DMSO: ~20-100 mg/mL[1][7][9] - Ethanol: ~0.3 mg/mL (poorly soluble)[1][7] - Water: Sparingly soluble[1][9] - 1:1 DMSO:PBS (pH 7.2): ~0.5 mg/mL[7][8] |

3. Protocols for Solution Preparation and Storage

3.1. Protocol: Preparation of 10 mM Gefitinib Stock Solution

This protocol describes the preparation of a 10 mM stock solution in Dimethyl Sulfoxide (DMSO), the recommended solvent for Gefitinib.[1][7]

Materials:

-

Gefitinib hydrochloride powder (lyophilized)

-

Anhydrous or high-purity DMSO

-

Sterile microcentrifuge tubes or vials

-

Calibrated pipettes and sterile tips

-

Vortex mixer

-

Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

Procedure:

-

Calculation: Determine the mass of Gefitinib and the volume of DMSO required. To prepare 1 mL of a 10 mM stock solution:

-

Dissolution: Under a chemical fume hood, carefully weigh the calculated amount of Gefitinib powder and transfer it to a sterile vial.

-

Solubilization: Add the corresponding volume of DMSO to the vial.

-

Mixing: Cap the vial securely and vortex thoroughly until the powder is completely dissolved.[9] Gentle warming in a 37°C water bath can be used to aid dissolution.[9]

-

Inspection: Visually inspect the solution to ensure it is clear and free of any particulates.

3.2. Protocol: Aliquoting and Storage

Proper storage is critical to maintain the potency and stability of Gefitinib.

| Form | Storage Temperature | Stability |

| Solid Powder | -20°C | ≥ 24 months[1][7] |

| DMSO Stock Solution | -20°C | Up to 3 months[1] |

| DMSO Stock Solution | -80°C | Up to 1 year[10] |

| Aqueous Solution | Room Temperature | Not recommended for > 1 day[7][8] |

Procedure:

-

Aliquoting: Dispense the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This is crucial to avoid multiple freeze-thaw cycles which can degrade the compound.[1]

-

Labeling: Clearly label each aliquot with the compound name, concentration (10 mM), solvent (DMSO), and date of preparation.

-

Storage: Store the aliquots at -20°C or -80°C, protected from light.[1]

4. In Vitro Applications and Methodologies

4.1. Mechanism of Action and Signaling Pathway Gefitinib inhibits EGFR signaling by blocking the receptor's tyrosine kinase activity.[2] Upon binding of ligands like EGF or TGF-α, EGFR dimerizes and undergoes autophosphorylation, creating docking sites for downstream signaling proteins.[2][5] This activates cascades including the PI3K-Akt and RAS-ERK pathways, which promote cell proliferation and survival.[2] Gefitinib prevents this initial phosphorylation step, effectively shutting down these downstream signals.

4.2. Recommended Working Concentrations The effective concentration of Gefitinib varies widely depending on the cell line's EGFR mutation status and the experimental endpoint.

-

Typical Range: 0.1 µM to 10 µM is a common range for cell-based assays.[1]

-

Treatment Duration: Can be used for short-term pre-treatment (0.5-2 hours) prior to stimulation with a ligand like EGF, or for longer-term treatments (24-72 hours) to assess effects on cell viability.[1][11]

-

Optimization: It is critical to perform a dose-response experiment (e.g., an IC₅₀ determination) for each new cell line to identify the optimal working concentration range.

4.3. Experimental Workflow A typical workflow for evaluating the efficacy of Gefitinib in cell culture involves preparing the drug, treating cells, and then performing downstream assays to measure the biological response.

5. Key Experimental Protocols

5.1. Protocol: Cell Viability (MTT) Assay for IC₅₀ Determination This assay measures the metabolic activity of cells as an indicator of viability to determine the half-maximal inhibitory concentration (IC₅₀) of Gefitinib.[11][12]

Materials:

-

Cells of interest seeded in a 96-well plate

-

Complete culture medium

-

Gefitinib working solutions (serial dilutions)

-

MTT solution (5 mg/mL in PBS)[11]

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[12]

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 3,000-10,000 cells/well) and incubate overnight to allow for attachment.[13]

-

Drug Treatment: Remove the old medium and add 100-200 µL of fresh medium containing serial dilutions of Gefitinib. Include a vehicle control (medium with the highest concentration of DMSO used).[11]

-

Incubation: Incubate the plate for the desired duration (e.g., 48 or 72 hours) at 37°C and 5% CO₂.[11][14]

-

MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for an additional 1-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.[11][15]

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the purple formazan crystals.[12]

-

Measurement: Measure the absorbance at a wavelength of 560-570 nm using a microplate reader.[11]

-

Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.

5.2. Protocol: Western Blot Analysis of EGFR Pathway Inhibition This protocol is used to qualitatively or quantitatively assess the effect of Gefitinib on the phosphorylation status of EGFR and its downstream targets like Akt and ERK.[1][16]

Materials:

-

Cells of interest cultured in 6-well plates or flasks

-

Gefitinib working solution

-

EGF (or other relevant ligand, optional)

-

RIPA lysis buffer with protease and phosphatase inhibitors[13]

-

BCA protein assay kit[13]

-

SDS-PAGE equipment and reagents

-

PVDF membrane

-

Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, and a loading control like β-actin)[16]

-

HRP-conjugated secondary antibodies

-

Chemiluminescence (ECL) substrate

Procedure:

-

Cell Treatment: Culture cells to ~70-80% confluency. Serum-starve the cells for several hours if desired to reduce basal signaling.[11]

-

Inhibition: Pre-treat cells with the desired concentration of Gefitinib for a specified time (e.g., 2 hours).[1]

-

Stimulation (Optional): Stimulate the cells with a ligand like EGF (e.g., 100 ng/mL for 5-15 minutes) to induce EGFR phosphorylation.[1][3]

-

Lysis: Immediately place plates on ice, wash with ice-cold PBS, and add lysis buffer. Scrape the cells and collect the lysate.

-

Protein Quantification: Centrifuge the lysate to pellet cell debris and determine the protein concentration of the supernatant using a BCA assay.[13]

-

SDS-PAGE: Denature protein samples and load equal amounts (e.g., 20-40 µg) onto an SDS-PAGE gel for separation.[13]

-

Transfer: Transfer the separated proteins to a PVDF membrane.[3]

-

Blocking & Probing: Block the membrane (e.g., with 5% non-fat milk or BSA) and incubate with specific primary antibodies overnight at 4°C.[13]

-

Secondary Antibody & Detection: Wash the membrane, incubate with an appropriate HRP-conjugated secondary antibody, and visualize the protein bands using an ECL substrate and an imaging system.

6. Quantitative Data Summary The IC₅₀ values of Gefitinib are highly dependent on the cancer type and the presence of activating EGFR mutations.

| Cell Line (Cancer Type) | EGFR Mutation Status | Gefitinib IC₅₀ Value |

| HCC827 (NSCLC) | Exon 19 Deletion | ~13.06 nM[17] |

| PC-9 (NSCLC) | Exon 19 Deletion | ~77.26 nM[17] |

| H3255 (NSCLC) | L858R | ~3 nM[18] |

| A549 (NSCLC) | Wild-Type | ~10 µM (Resistant)[11] |

| NCI-H1975 (NSCLC) | L858R, T790M | Resistant (> 21 µM)[19] |

| GEO (Colon) | Not Specified | ~0.2-0.4 µM[7] |

| ZR-75-1 (Breast) | Not Specified | ~0.2-0.4 µM[7] |

References

- 1. Gefitinib | Cell Signaling Technology [cellsignal.com]

- 2. What is the mechanism of Gefitinib? [synapse.patsnap.com]